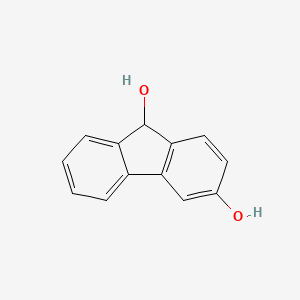

9H-Fluorene-3,9-diol

Übersicht

Beschreibung

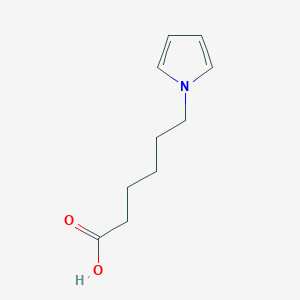

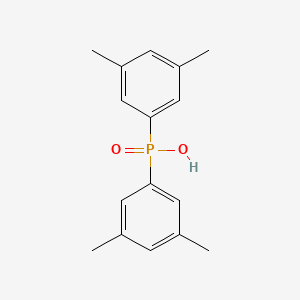

9H-Fluorene-3,9-diol is a chemical compound with the CAS Number: 1381944-22-4 and a molecular weight of 198.22 .

Synthesis Analysis

The synthesis of this compound can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. Another method involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF . A strategic approach for Csp3–H functionalization of 9H-fluorene has also been described, which involves an acceptorless dehydrogenation and borrowing hydrogen approach .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C13H10O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13-15H . The linear formula of this compound is C13H10O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- 9H-Fluorene derivatives, such as those formed through Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls, demonstrate high yields and operational simplicity. These derivatives offer an excellent alternative for 9H-fluorene synthesis under mild conditions (Xu et al., 2015).

- A novel process for synthesizing polyfluorenes without monoalkylfluorene defects has been developed. These polyfluorenes, when used in light-emitting devices, show minimal green emission due to fluorenone formation, unlike those from conventional synthesis (Cho et al., 2007).

Biodegradation and Environmental Impact

- The biodegradation of fluorene by Arthrobacter sp. strain F101 was studied, revealing several metabolites such as 9-fluorenol and 9H-fluoren-9-one. This study provides insights into fluorene biodegradation pathways, indicating different routes for cell growth and metabolite formation (Grifoll et al., 1992).

Chemical Properties and Reactions

- Ligand-free Ru-catalyzed sp3 C-H alkylation of 9H-fluorene using alcohols has been demonstrated, presenting a greener approach with primary and secondary alcohols as alkylating agents. This method produces environmentally friendly water as a by-product (Shaikh et al., 2020).

- Photochemical pinacol rearrangement in 9H-fluorene has been observed, where solvent-dependent distribution of fluorenone and ketones arises from this rearrangement. This study highlights the role of solvent in stabilizing carbocation intermediates during photochemical processes (Hoang et al., 1998).

Polymer Science and Materials Applications

- 9H-Fluorene-containing polymers have been synthesized for high-efficiency polymer solar cells. These polymers, with a narrow band gap, demonstrate potential as effective building blocks for constructing high-efficiency solar cells (Du et al., 2011).

- Alternating 2,7-fluorene-co-3,9-carbazole copolymers exhibit high HOMO levels and glass transition temperatures, making them suitable for flat-panel display applications due to their color stability in light-emitting diodes (Liu et al., 2007).

Wirkmechanismus

The mechanism of action of 9H-Fluorene-3,9-diol varies depending on its application. In medicine, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.

Eigenschaften

IUPAC Name |

9H-fluorene-3,9-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVUUOPKYAQYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315415 | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1381944-22-4 | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-3,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)

![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)